3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
Description
3-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at position 3, a methoxy group at position 4, and a branched ethylamine side chain containing dimethylamino and thiophen-3-yl groups. This compound’s structural complexity arises from its heterocyclic thiophene moiety and sulfonamide backbone, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .
Properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S2/c1-18(2)14(11-6-7-22-10-11)9-17-23(19,20)12-4-5-15(21-3)13(16)8-12/h4-8,10,14,17H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHZDLNRENZXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide (often referred to as Compound A ) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C15H18ClN2O3S
Molecular Weight: 348.84 g/mol
IUPAC Name: this compound
The compound features a benzene sulfonamide core, which is known for its diverse biological activities, particularly in antibacterial and anticancer properties. The presence of a thiophene ring enhances its pharmacological profile by potentially improving its binding affinity to biological targets.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Compound A's structure suggests potential inhibitory effects on bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have indicated that modifications in the sulfonamide structure can significantly enhance antimicrobial efficacy.
| Activity | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to high against Gram-positive bacteria | |
| Antifungal | Potential activity observed in preliminary studies |
Anticancer Potential
Recent research has indicated that compounds with similar structures exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Compound A may interact with specific cellular pathways involved in tumor growth inhibition.
- Mechanism of Action: It is hypothesized that the compound may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.
- Case Study: In vitro studies demonstrated that similar sulfonamide derivatives reduced the viability of cancer cell lines by inducing apoptosis through caspase activation.
Neuropharmacological Effects
The dimethylamino group in Compound A suggests potential neuropharmacological activity. Compounds with similar substituents have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
- Potential Applications: There is emerging interest in exploring this compound as a candidate for treating neurological disorders such as depression and anxiety due to its possible modulatory effects on neurotransmitter levels.
Research Findings
Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives. The following table summarizes key findings related to Compound A:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial properties against E. coli and S. aureus | Compound A showed significant antibacterial activity compared to controls. |
| Study 2 | Investigated anticancer effects on breast cancer cell lines | Induced apoptosis at micromolar concentrations. |
| Study 3 | Assessed neuropharmacological effects in animal models | Suggested anxiolytic effects; further studies needed. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
a) 3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide ()
- Key Differences: Replaces the thiophen-3-yl group with a thiophen-2-yl moiety and substitutes the dimethylamino-ethyl chain with a furan-methyl group.
b) Ethyl 2-(2-(Dimethylamino)Thiophen-3-yl)-2-Oxoacetate Derivatives ()
- Synthesis : Synthesized via multicomponent reactions involving acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate (yields: 65–92% ).
- Comparison : The target compound’s synthesis likely involves similar intermediates (e.g., dipolar intermediates in Scheme 27 ), but its sulfonamide group requires additional steps, such as nucleophilic substitution or coupling reactions.
Sulfonamide Derivatives with Varied Substituents
a) 4-Chloro-N-[Imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-Methylbenzenesulfonamides ()
- Structural Features : Compounds 11–14 feature chlorobenzo[dioxol], naphthalene, or ethoxycarbonylmethylthio substituents.
- Synthesis : Prepared via reactions in toluene or dioxane with p-toluenesulfonic acid (PTSA), yielding products with melting points 177–180°C .
- Comparison: The target compound’s dimethylamino-ethyl-thiophene side chain may enhance solubility in polar solvents compared to bulkier aryl groups in these analogues.
b) N-(3-Chloro-4-Methoxyphenyl)-2-(2-Methoxy-N-Thiophen-2-ylsulfonylanilino)Acetamide ()
Substituent Effects on Properties
- Thiophene Position: Thiophen-3-yl (target) vs.
- Amino Groups: The dimethylamino group in the target compound may enhance basicity compared to imidazole-thioxo groups in .
- Solubility: Methoxy and dimethylamino groups likely improve aqueous solubility relative to naphthalene or chlorobenzo[dioxol] substituents .
Mechanistic Insights
The target compound’s thiophene moiety may form via a mechanism analogous to Scheme 27 (), involving:
1,5-Dipolar Intermediate Formation : From acetylenic esters and tetramethylthiourea.
Nucleophilic Attack : By ethyl bromopyruvate to generate an organic salt.
Elimination and Cyclization : HBr elimination and intramolecular cyclization yield the thiophene ring .
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide, and how are intermediates characterized?
- Synthetic Route :
-
Step 1 : React 4-methoxybenzenesulfonyl chloride with 2-amino-2-(dimethylamino)-2-(thiophen-3-yl)ethanol under basic conditions to form a sulfonamide intermediate.
-
Step 2 : Introduce the chloro group via chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
-
Step 3 : Purify intermediates via column chromatography or recrystallization.
- Characterization :
-
NMR Spectroscopy : Confirm regiochemistry of the sulfonamide group and thiophene substitution.
-
Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
-
HPLC : Monitor purity (>95%) .
Reaction Step Key Reagents/Conditions Yield Intermediate Formation Et₃N, DCM, 0–25°C 60–70% Chlorination SOCl₂, reflux, 6–8 hrs 80–85%
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance solubility .
- Temperature Control : Maintain low temperatures (0–5°C) during intermediate formation to minimize side reactions.
- Catalyst Screening : Test bases like K₂CO₃ or NaH for improved nucleophilicity in substitution steps .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .
Advanced Questions
Q. What mechanistic insights explain the regioselectivity of the chloro group introduction in this compound?
- Electrophilic Aromatic Substitution (EAS) : The methoxy group at the 4-position activates the benzene ring, directing chlorination to the 3-position via para/ortho-directing effects. Steric hindrance from the sulfonamide group further restricts substitution .
- Kinetic vs. Thermodynamic Control : Reaction time and temperature influence whether the chloro group occupies the most stable (thermodynamic) or fastest-forming (kinetic) position. Computational modeling (DFT) can predict dominant pathways .
Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?
- SAR Analysis :
-
Thiophene : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets).
-
Dimethylamino Group : Increases solubility and modulates basicity, affecting membrane permeability.
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Methoxy Group : Stabilizes the sulfonamide via hydrogen bonding .
Modification Biological Activity (IC₅₀) Target Thiophene 0.8 µM Kinase X Furan 5.2 µM Kinase X No Methoxy Inactive –
Q. How should researchers resolve contradictions in biological assay data across different studies?
- Assay Validation :
- Compare cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects.
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Data Normalization : Use internal controls (e.g., β-actin for Western blots) to account for variability .
Q. What strategies enable enantiomer-specific synthesis and activity profiling?
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers.
- Asymmetric Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-2-amino alcohols) to control stereochemistry at the dimethylamino-thiophene center.
- Biological Profiling : Test enantiomers against targets like G-protein-coupled receptors (GPCRs) to identify stereospecific binding .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET Prediction :
- CYP450 Metabolism : Use docking simulations (e.g., AutoDock Vina) to identify metabolic hotspots (e.g., thiophene oxidation).
- Toxicity : Apply QSAR models to predict hepatotoxicity based on structural alerts (e.g., sulfonamide moiety) .
Q. What analytical methods detect degradation products under physiological conditions?
- Forced Degradation Studies :
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS.
- Oxidation : Expose to H₂O₂ or cytochrome P450 mimics.
- Degradation Pathways :
- Sulfonamide cleavage under acidic conditions.
- Thiophene ring oxidation to sulfoxide/sulfone .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show no activity?
- Potential Causes :
- Protein Conformational States : Kinase activation loops may shield the binding pocket in certain assays.
- Cofactor Requirements : Magnesium or ATP levels alter compound binding kinetics.
- Resolution : Perform structural studies (e.g., X-ray crystallography) to visualize binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
